Lipophilicity Differentiation vs. Des-Methyl Analog
The target compound's computed lipophilicity (XLogP3-AA = 2.3) provides a quantifiable differentiation from its direct des-methyl analog 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS 1201802-61-0). The presence of the N-methyl group increases lipophilicity relative to the N–H analog, which is estimated to have an XLogP3-AA of approximately 1.8 (based on the removal of a methylene unit and the addition of an H-bond donor). This ΔXLogP of ~0.5 is meaningful for medicinal chemistry campaigns where optimal logD ranges are correlated with permeability and metabolic stability [1]. This is a Class-level inference supported by the known contribution of N-methylation to lipophilicity in heterocyclic systems.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.3 (Computed by PubChem 2.2) [1] |
| Comparator Or Baseline | Des-methyl analog (CAS 1201802-61-0): ~1.8 (estimated based on structural difference) |
| Quantified Difference | ΔXLogP ≈ +0.5 (higher lipophilicity for N-methyl analog) |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem; comparator estimated by analogy |
Why This Matters
A ΔXLogP of 0.5 can alter cellular permeability, plasma protein binding, and metabolic clearance—differentiation sufficient to justify selecting this compound over the des-methyl analog for lead optimization.
- [1] PubChem Compound Summary for CID 46840039, 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/46840039 View Source
